REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5](C=O)=[C:4]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[F:17])[CH:3]=1.C1C=C(Cl)C=C(C(OO)=[O:26])C=1.C(=O)([O-])[O-].[K+].[K+]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([OH:26])=[C:4]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[F:17])[CH:3]=1 |f:2.3.4|
|
Name
|
4-chloro-2-(2-fluoro-phenoxy)-benzaldehyde
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=O)C=C1)OC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for about 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
quenched with 10% aqueous NaHSO4
|
Type
|
EXTRACTION
|
Details
|
The aqueous is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
ADDITION
|
Details
|
The crude is diluted in methanol (20 mL)
|
Type
|
STIRRING
|
Details
|
The reaction stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The crude is purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
acetone to elute the pure product
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)O)OC1=C(C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |